Glc(b1-6)keto-Fru
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glc(b1-6)keto-Fru typically involves the isomerization of aldo-disaccharides to keto-disaccharides. One common method is the use of subcritical aqueous ethanol, which has been shown to effectively convert aldo-disaccharides to keto-disaccharides . The reaction conditions often include temperatures around 220°C and varying concentrations of ethanol to optimize the yield and suppress hydrolytic reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through enzymatic catalysis. Enzymes such as glucose isomerase can be used to facilitate the conversion of glucose to fructose, which can then be linked to another glucose molecule via a β-1,6-glycosidic bond . This method is advantageous due to its specificity and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Glc(b1-6)keto-Fru undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups and the overall structure of the compound.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with modified functional groups
Scientific Research Applications
Glc(b1-6)keto-Fru has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Glc(b1-6)keto-Fru involves its interaction with specific enzymes and receptors in biological systems. For example, it can be metabolized by enzymes such as β-fructofuranosidase, which cleaves the β-1,6-glycosidic bond to release glucose and fructose . These monosaccharides can then enter various metabolic pathways, including glycolysis and the pentose phosphate pathway .
Comparison with Similar Compounds
Similar Compounds
Maltose: Composed of two glucose units linked by an α-1,4-glycosidic bond.
Lactose: Composed of glucose and galactose linked by a β-1,4-glycosidic bond.
Sucrose: Composed of glucose and fructose linked by an α-1,2-glycosidic bond.
Uniqueness
Glc(b1-6)keto-Fru is unique due to its β-1,6-glycosidic linkage, which imparts different structural and functional properties compared to other disaccharides. This unique linkage affects its reactivity, stability, and interaction with enzymes, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H22O11 |
---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |
InChI |
InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h5-14,16-21H,1-3H2/t5-,6-,7-,8-,9-,10+,11-,12-/m1/s1 |
InChI Key |
RJPPRBMGVWEZRR-FYKVHUBJSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(=O)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
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